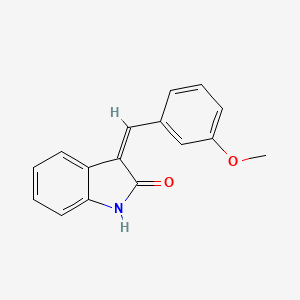

ethyl N-(1-adamantyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-(1-adamantyl)carbamate is a derivative of ethyl carbamate (EC), also known as urethane . Ethyl carbamate is the ethyl ester of carbamic acid and is a naturally occurring component found in many fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .

Synthesis Analysis

The synthesis of N-adamantylated amides, which includes this compound, has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles have led to the synthesis of new cage aminoamides . Ethyl carbamate is also formed from the reaction of urea with ethanol .Molecular Structure Analysis

This compound contains a total of 37 atoms; 21 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

Ethyl carbamate is produced by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

Ethyl carbamate, from which this compound is derived, is a white, crystalline solid at room temperature . It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages .科学的研究の応用

Antiviral Properties

Ethyl N-(1-adamantyl)carbamate has been studied for its antiviral properties. A derivative, ethyl(3-ethyladamant-1-yl)carbamate, exhibited significant antiviral activity against herpes simplex virus, vaccinia viruses, and adenovirus. This derivative was particularly effective against a herpesvirus strain resistant to acycloguanosine, and when combined with acycloguanosine, it reduced mortality in animals with experimental herpesvirus neuroinfection (Klimochkin et al., 2017).

Analytical Chemistry and Food Safety

Ethyl carbamate (EC), often found in fermented food and beverages, is a Group 2A carcinogen. Its presence and metabolism in food products have been extensively studied. Various analytical methods have been developed for detecting EC in food matrices, and strategies to mitigate its presence in food products have been explored (Gowd et al., 2018), (Weber & Sharypov, 2009).

Catalytic and Synthetic Applications

In the field of chemistry, ethyl carbamate has been utilized in catalytic processes. For example, aluminum triflate-catalyzed adamantylation of N-nucleophiles, including ethyl carbamate, was investigated, showcasing a method for N-adamantylation of carboxamides, sulfonamides, and nitroaniline (Konshin et al., 2018). Additionally, nickel/N-heterocyclic carbene-catalyzed Suzuki-Miyaura cross-coupling of aryl carbamates demonstrated the utility of ethyl carbamate in advanced organic synthesis (Ohtsuki et al., 2016).

Toxicology and Health Impact

The toxicological impact of ethyl carbamate, particularly its carcinogenic potential, has been a subject of research. Studies have explored its genotoxic effects and classified it as potentially carcinogenic to humans. Research into its immunotoxicity reveals the role of esterase and cytochrome P450 in its metabolism and the resulting immunosuppressive effects (Cha et al., 2000).

Detection and Monitoring in Alcoholic Beverages

Significant research has been conducted on the detection and monitoring of ethyl carbamate in alcoholic beverages, given its presence as a by-product of fermentation. Advanced analytical methods, including high-performance liquid chromatography and surface-enhanced Raman scattering, have been developed for this purpose (Yang et al., 2013), (Machado et al., 2013).

作用機序

Target of Action

Ethyl N-(1-adamantyl)carbamate, also known as ethyl N-(adamantan-1-yl)carbamate, is a carbamate derivative . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They are designed to make drug−target interactions through their carbamate moiety .

Mode of Action

The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

Carbamates play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry .

Pharmacokinetics

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . This suggests that this compound may have similar properties.

Result of Action

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, ethyl carbamate has been identified in fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . Therefore, the presence of ethyl carbamate in the environment could potentially influence its action and efficacy.

Safety and Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 . Ethyl N-(1-adamantyl)carbamate, being a derivative, may have similar hazards.

将来の方向性

生化学分析

Biochemical Properties

The carbamate group in ethyl N-(1-adamantyl)carbamate is known to interact with various enzymes, proteins, and other biomolecules . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows this compound to modulate inter- and intramolecular interactions with target enzymes or receptors .

Cellular Effects

This compound is a genotoxic, multisite carcinogen in all species tested . It has been found to trigger ferroptosis in liver cells . Ferroptosis is a form of programmed cell death that is iron-dependent and characterized by the accumulation of lipid peroxides .

Molecular Mechanism

The molecular mechanism of action of this compound is largely due to its carbamate functionality . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Temporal Effects in Laboratory Settings

This compound has been identified in fermented foods and alcoholic beverages . Over time, its content decreases, indicating its degradation

Dosage Effects in Animal Models

The Committee concluded that ethyl carbamate is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Metabolic Pathways

This compound is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .

特性

IUPAC Name |

ethyl N-(1-adamantyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-2-16-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZRKUNSLBUDSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)

![2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide](/img/structure/B2453778.png)

![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)

![Ethyl (5S,7S)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2453781.png)

![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)

![N-cyclohexyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2453783.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)